molecular formula C22H13NO10 B8180473 5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

Cat. No. B8180473
M. Wt: 451.3 g/mol
InChI Key: LXXNLOHNCJIIHT-UHFFFAOYSA-N
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Description

5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid is a useful research compound. Its molecular formula is C22H13NO10 and its molecular weight is 451.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Polyfluoroarenes : It is used in synthesizing 2,3,4,5,6-pentafluorobiphenyl and related compounds, contributing to research in polyfluoroarenes (Birchall, Haszeldine, & Woodfine, 1973).

  • Molecular Probes and Labels in Biophysics and Biomedical Research : Nitroxides, which include certain derivatives of this compound, are widely used as molecular probes and labels in biophysics, structural biology, and biomedical research. Their resistance to chemical reduction is critical for these applications (Zhurko et al., 2020).

  • Coordination Polymers with Transition Metals : The synthesis with transition metal cations results in novel coordination polymers having diverse structures and magnetic properties (Lv et al., 2014).

  • Monolayer Properties in Aromatic Carboxylic Acids : Structural modifications of aromatic carboxylic acids, including derivatives of this compound, influence the characteristics of Langmuir monolayers at the air/water interface (Dynarowicz-L&acedil;tka et al., 2001).

  • Metal-Organic Frameworks (MOFs) for Sensing and Storage : Alkali-resistant Zn-MOFs synthesized using modified tetracarboxylate ligands, including this compound, can be used for temperature measurement and in situ monitoring in microelectronics. They are also effective in detecting antibiotics and nitroaromatic explosives in aquatic systems, with high fluorescence quenching efficiency (Liu et al., 2021) (Qin et al., 2020).

  • Drug Delivery and Biomedical Applications : Certain metal-organic frameworks based on this compound show no obvious cytotoxicity, making them suitable for drug delivery applications. Moreover, Co(II)-based MOFs have shown inhibitory activity on scar tissue hyperplasia (Ma et al., 2017) (Deng et al., 2020).

properties

IUPAC Name

5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO10/c24-19(25)14-2-10(3-15(6-14)20(26)27)12-1-13(9-18(8-12)23(32)33)11-4-16(21(28)29)7-17(5-11)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXNLOHNCJIIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-])C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
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5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
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5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
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5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.